(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, commonly referred to as Cl-amidine, is a small molecule inhibitor with significant research interest due to its ability to irreversibly inhibit protein arginine deiminases (PADs). [, ] PADs are a family of calcium-dependent enzymes that catalyze the post-translational conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination. [, , ] This modification can alter protein structure and function, and dysregulated PAD activity and citrullination have been linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis, ulcerative colitis, and cancer. [, , ] Cl-amidine acts by covalently modifying a key cysteine residue within the active site of PADs, thereby blocking their enzymatic activity. [] This makes Cl-amidine a valuable tool for investigating the role of PADs in both physiological and pathological processes.
Cl-amidine is a small molecule inhibitor specifically targeting protein-arginine deiminases, particularly protein-arginine deiminase type 4. This compound plays a significant role in various biological processes, including inflammation and autoimmune diseases. Cl-amidine has gained attention for its potential therapeutic applications, especially in conditions characterized by excessive protein citrullination.
Cl-amidine was first described in the literature as a potent and selective inhibitor of protein-arginine deiminases. It is synthesized from commercially available precursors, with methods developed to enhance its efficacy and specificity against its target enzymes.
Cl-amidine is classified as a peptidylarginine deiminase inhibitor. This classification is crucial as it underlines its mechanism of action and potential applications in medical research and therapy.
The synthesis of Cl-amidine typically involves several steps, including the benzoylation of L-N5-(1-iminoethyl)-ornithine dihydrochloride. This method can be executed through solid-phase synthetic methodologies, which allow for the efficient coupling of various functional groups to produce the desired compound. The synthesis can also incorporate fluorescent tags for tracking and visualization purposes in biological assays.
The molecular formula of Cl-amidine is C10H12ClN5O, and its structure features a chlorinated amidine group that is critical for its inhibitory activity against protein-arginine deiminases.
Cl-amidine primarily functions through reversible inhibition of peptidylarginine deiminases. Its mechanism involves binding to the active site of these enzymes, preventing them from converting arginine residues into citrulline, thereby modulating various downstream effects related to inflammation and autoimmunity.
Cl-amidine inhibits protein-arginine deiminase type 4 by binding to its active site, which prevents the conversion of arginine residues in target proteins to citrulline. This inhibition disrupts pathways involved in inflammatory responses and autoimmune conditions, such as rheumatoid arthritis and multiple sclerosis.
Studies have shown that treatment with Cl-amidine can significantly reduce markers of inflammation in various animal models, indicating its potential therapeutic effects.
Cl-amidine has diverse applications in scientific research:
Cl-amidine (chloroacetamidine) is a first-generation, irreversible inhibitor targeting the catalytic site of PAD enzymes. Its core structure features a haloacetamidine warhead designed to covalently modify the active-site cysteine residue (Cys645 in PAD4; analogous residues in other isoforms) essential for citrullination catalysis [3] [7]. This modification occurs through nucleophilic attack by the cysteine thiolate on the iminium carbon of Cl-amidine, forming a stable thioether adduct that permanently inactivates the enzyme [3] [9].
While Cl-amidine exhibits pan-PAD activity, its selectivity profile varies across isoforms:
Table 1: Structural Elements Influencing Cl-amidine Selectivity Across PAD Isoforms
PAD Isoform | Key Active Site Residue | Impact on Cl-amidine Binding |
---|---|---|
PAD1 | Ala347 | Minimal steric hindrance; high affinity |
PAD2 | Val469, Phe407 | Moderate hydrophobicity; moderate affinity |
PAD3 | Ala347 | Minimal steric hindrance; high affinity |
PAD4 | Trp347 | Steric clash; reduced affinity |
Kinetic analyses reveal significant differences in Cl-amidine’s inhibitory potency (IC₅₀) across PAD isoforms, quantified via ammonia-release assays using synthetic substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE):
Table 2: Comparative IC₅₀ Values of Cl-amidine Against PAD Isoforms
PAD Isoform | IC₅₀ (μM) | Catalytic Efficiency (kinact/Ki, M−1s−1) | Primary Substrate Used |
---|---|---|---|
PAD1 | 5.8 ± 0.9 | 1,200 | Recombinant filaggrin |
PAD3 | 2.3 ± 0.4 | 2,950 | Recombinant filaggrin |
PAD4 | 75.0 ± 5.2 | 350 | BAEE / H4-21 peptide |
Key findings:
PAD enzymes require calcium (Ca²⁺) binding for catalytic activation, inducing a conformational shift from a compact, inactive state to an open, active state. Cl-amidine’s efficacy is intrinsically linked to Ca²⁺ concentrations due to three mechanistic interrelationships:
Table 3: Impact of Calcium Concentration on Cl-amidine’s IC₅₀ Against PAD4
[Ca²⁺] (mM) | PAD4 IC₅₀ (μM) | Catalytic Activity (% of max) |
---|---|---|
0.1 | >200 | <5% |
0.4 | 75.0 | 50% |
2.0 | 21.5 | 100% |
5.0 | 89.3 | 85% |
This Ca²⁺ dependence underscores why Cl-amidine exhibits cell-type-specific efficacy:
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